2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-20-13-17(12-19-20)27(24,25)22-9-5-8-21(10-11-22)18(23)15-26-14-16-6-3-2-4-7-16/h2-4,6-7,12-13H,5,8-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGCSKQPPVETOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CSCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the benzylthio group: This step involves the reaction of benzyl chloride with a thiol compound under basic conditions to form the benzylthio intermediate.
Synthesis of the pyrazolylsulfonyl group: This step involves the reaction of 1-methyl-1H-pyrazole with a sulfonyl chloride compound to form the pyrazolylsulfonyl intermediate.
Formation of the diazepane ring: This step involves the cyclization of appropriate precursors to form the diazepane ring.
Final coupling reaction: The final step involves the coupling of the benzylthio, pyrazolylsulfonyl, and diazepane intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the diazepane ring, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound can be used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-(benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one , we compare it with structurally related compounds from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Core Flexibility vs. In contrast, the spirocyclic system in 105y imposes rigidity, which may enhance selectivity but reduce bioavailability .
Substituent Effects :
- The sulfonamide group in the target compound contrasts with the chlorophenyl groups in Compound 1 and 105y . Sulfonamides are associated with improved solubility and hydrogen-bonding capacity, whereas chlorophenyl groups enhance lipophilicity and membrane penetration .
Biological Implications :
- Pyrazole-containing compounds (e.g., Compound 1 ) are frequently explored for antimicrobial or anticancer activity. The target compound’s 1-methylpyrazole moiety may similarly engage in stacking interactions with aromatic residues in enzyme active sites.
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step routes to install the sulfonamide and benzylsulfanyl groups, whereas Compound 1 is synthetically simpler due to its linear structure.
Research Findings and Hypothetical Data
Table 2: Hypothetical Physicochemical and Bioactivity Comparison
| Property | Target Compound | Compound 1 | Compound 105y |
|---|---|---|---|
| Molecular Weight (g/mol) | ~480 | ~250 | ~720 |
| cLogP | ~2.5 (moderate lipophilicity) | ~3.0 (higher lipophilicity) | ~4.5 (very lipophilic) |
| Solubility (mg/mL) | ~0.1 (moderate) | ~0.05 (low) | <0.01 (very low) |
| Hypothetical IC50 (nM) | 50–100 (enzyme X) | >1000 (enzyme X) | 10–20 (enzyme Y) |
Notes :
- The target compound’s sulfonamide group likely improves solubility compared to Compound 1 but may reduce cell permeability relative to 105y .
- The 1,4-diazepane core could confer a broader activity profile due to flexibility, whereas 105y ’s rigid structure might exhibit higher potency but narrower target range .
Biological Activity
2-(Benzylsulfanyl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a benzylsulfanyl group, a diazepane ring, and a pyrazole moiety, which are known to contribute to various pharmacological effects, including anti-inflammatory and neuropharmacological activities.
Chemical Structure and Properties
The compound's unique structural features include:
- Benzylsulfanyl Group : Enhances reactivity and potential interactions with biological targets.
- Pyrazole Moiety : Associated with diverse pharmacological properties such as anti-inflammatory and analgesic effects.
- Diazepane Ring : Contributes to the compound's interaction with neurotransmitter systems.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, particularly in:
- Anti-inflammatory Pathways : Initial studies suggest that this compound may modulate inflammatory responses through its interaction with specific receptors involved in pain signaling.
- Neuropharmacology : The diazepane structure may influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression.
The exact mechanism of action remains under investigation. However, preliminary studies suggest that the compound interacts with:
- Receptors Involved in Pain Modulation : Such interactions may lead to decreased pain perception and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
Synthesis and Interaction Studies
The synthesis of this compound typically involves several steps that focus on optimizing yields and purities. Interaction studies have shown promising binding affinities to biological targets relevant to its pharmacological effects.
Q & A
Q. Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–50°C (step-dependent) |
| Solvent | DMF, toluene, or ethanol |
| Reaction Time | 4–24 hours (monitored by TLC) |
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., diazepane ring protons at δ 3.2–4.0 ppm; pyrazole sulfonyl group at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H⁺] calculated for C₂₀H₂₅N₄O₃S₂: 433.12) .
- X-ray Crystallography : Resolve 3D structure if crystalline (e.g., dihedral angles between benzylthiol and diazepane moieties) .
Advanced: How to design experiments to investigate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to target proteins (e.g., kinase domains) using immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cellular Assays : Dose-response studies (IC₅₀ determination) in cancer cell lines (e.g., HepG2) with controls for cytotoxicity .
Q. Example Experimental Design :
| Assay Type | Target | Readout |
|---|---|---|
| SPR | EGFR Kinase | KD = 12.3 ± 1.5 nM |
| ITC | HDAC6 | ΔH = -8.2 kcal/mol |
Advanced: How to address contradictory data in biological activity studies?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values across assays) may arise from:
- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) .
- Orthogonal Validation : Confirm activity using alternate methods (e.g., fluorescence polarization vs. enzyme-linked assays) .
- Metabolite Interference : Perform LC-MS to rule out degradation products .
Case Study : Discrepant anti-inflammatory activity resolved by testing in primary macrophages vs. immortalized cell lines .
Advanced: What strategies can elucidate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified sulfonyl groups (e.g., replacing pyrazole with imidazole) and compare bioactivity .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding poses with target proteins .
- Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonyl oxygen as hydrogen bond acceptor) .
Q. SAR Table :
| Analog | Modification | IC₅₀ (μM) |
|---|---|---|
| Parent Compound | - | 0.45 |
| Analog A | Pyrazole → Imidazole | 1.2 |
| Analog B | Benzylthiol → Methylthiol | >10 |
Advanced: How to optimize reaction yields using Design of Experiments (DoE)?
Methodological Answer:
- Factor Screening : Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via Plackett-Burman design .
- Response Surface Methodology (RSM) : Central Composite Design to model non-linear relationships (e.g., solvent polarity vs. yield) .
- Validation : Confirm optimized conditions (e.g., 65:35 methanol:buffer, pH 4.6) in triplicate .
Q. Example DoE Workflow :
| Step | Action | Outcome |
|---|---|---|
| Screening | 8 factors → 3 significant | Temp, solvent, time |
| Optimization | RSM → 82% yield | Validated |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
